molecular formula C6H8Cl2F2O2 B8492747 Ethyl 2,4-dichloro-4,4-difluorobutanoate CAS No. 76694-55-8

Ethyl 2,4-dichloro-4,4-difluorobutanoate

Cat. No.: B8492747
CAS No.: 76694-55-8
M. Wt: 221.03 g/mol
InChI Key: ZMBUERBXZRYYQJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-4,4-difluorobutanoate (C₆H₈Cl₂F₂O₂) is a halogenated ester characterized by two chlorine atoms at positions 2 and 4 of the butanoate backbone and two fluorine atoms at position 4. The combination of chlorine and fluorine substituents likely enhances its lipophilicity and metabolic stability compared to non-halogenated analogs. The analysis below focuses on structurally related compounds to infer its properties and behavior.

Properties

CAS No.

76694-55-8

Molecular Formula

C6H8Cl2F2O2

Molecular Weight

221.03 g/mol

IUPAC Name

ethyl 2,4-dichloro-4,4-difluorobutanoate

InChI

InChI=1S/C6H8Cl2F2O2/c1-2-12-5(11)4(7)3-6(8,9)10/h4H,2-3H2,1H3

InChI Key

ZMBUERBXZRYYQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(F)(F)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Boiling Point (°C) Key Properties/Applications
Ethyl 3-hydroxy-4,4-difluorobutanoate C₆H₁₀F₂O₃ 166.12 3-hydroxy, 4,4-difluoro 95–97 (35 mm Hg) Intermediate in Reformatsky reactions
Ethyl trans-4,4-difluorocrotonate C₆H₈F₂O₂ 150.13 trans-α,β-unsaturated ester, 4,4-difluoro 65 (35 mm Hg) Used in synthesis of fluorinated alkenes
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 167.15 3-amino, 4,4-difluoro N/A Pharmaceutical intermediate
Ethyl 4,4-difluoro-3-oxobutanoate C₆H₈F₂O₃ 166.12 3-oxo, 4,4-difluoro N/A Precursor for fluorinated ketones
Nitrofen (2,4-dichloro-4'-nitrodiphenyl ether) C₁₂H₇Cl₂NO₃ 284.10 Dichlorophenyl, nitro-substituted ether Thermally stable up to 500°C Herbicide, teratogen in rodents

Structural and Functional Group Analysis

  • In contrast, Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂) replaces chlorine with an amino group, enhancing solubility in polar solvents but reducing lipophilicity .
  • Functional Group Influence: The 3-hydroxy-4,4-difluoro derivative (C₆H₁₀F₂O₃) participates in Reformatsky reactions due to its hydroxyl group, whereas the trans-4,4-difluorocrotonate (C₆H₈F₂O₂) forms α,β-unsaturated esters, useful in conjugated addition reactions . Nitrofen (C₁₂H₇Cl₂NO₃), though structurally distinct (a diphenyl ether), shares dichloro substitution, which correlates with its herbicidal activity and thyroid-disrupting effects in rats .

Physicochemical Properties

  • Boiling Points: Ethyl 3-hydroxy-4,4-difluorobutanoate (95–97°C at 35 mm Hg) and Ethyl trans-4,4-difluorocrotonate (65°C at 35 mm Hg) exhibit lower boiling points than non-fluorinated analogs due to reduced molecular weight and increased volatility from fluorine’s low polarizability . The absence of boiling point data for this compound suggests higher molecular weight (C₆H₈Cl₂F₂O₂ ≈ 221.0 g/mol) may elevate its boiling point relative to the above compounds.

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